molecular formula C22H23BrP+ B12824827 Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12824827
M. Wt: 398.3 g/mol
InChI Key: WFQSHRSBITUSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound with the molecular formula C22H24BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis due to its ability to act as a phase-transfer catalyst and its involvement in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclopropylmethyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is purified through crystallization and drying under vacuum to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used solvents.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can yield cyclopropylmethyl alcohol, while reaction with amines can produce corresponding amine derivatives.

Scientific Research Applications

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, particularly those involving complex organic synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which cyclopropylmethyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with reactants to lower the activation energy and stabilize transition states.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide

Uniqueness

Cyclopropylmethyl(triphenyl)phosphanium;hydrobromide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of strained ring systems or in reactions requiring high selectivity.

Properties

Molecular Formula

C22H23BrP+

Molecular Weight

398.3 g/mol

IUPAC Name

cyclopropylmethyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;

InChI Key

WFQSHRSBITUSIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.